molecular formula C16H22N2 B6024145 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline

2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B6024145
M. Wt: 242.36 g/mol
InChI Key: JQGJQPVUHUOZCA-UHFFFAOYSA-N
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Description

2-(1-Azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound is characterized by a bicyclic structure fused to an isoquinoline ring, making it a unique and interesting subject for chemical research. Its structure imparts significant pharmacological potential, making it a valuable compound in medicinal chemistry.

Preparation Methods

The synthesis of 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the intramolecular cyclization of a suitable precursor under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can act as a nucleophile. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in targeting neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline stands out due to its unique bicyclic structure fused to an isoquinoline ring. Similar compounds include:

  • 1-Azabicyclo[2.2.2]octan-3-one
  • 2-Azabicyclo[3.2.1]octane
  • 6-Phenyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride These compounds share structural similarities but differ in their specific functional groups and pharmacological properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-4-15-11-18(10-7-13(15)3-1)16-12-17-8-5-14(16)6-9-17/h1-4,14,16H,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJQPVUHUOZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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